molecular formula C9H4Cl2O2 B1323151 6,8-dichloro-2H-chromen-2-one CAS No. 20300-61-2

6,8-dichloro-2H-chromen-2-one

Cat. No.: B1323151
CAS No.: 20300-61-2
M. Wt: 215.03 g/mol
InChI Key: VXNXVBSMMLEIIB-UHFFFAOYSA-N
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Description

6,8-Dichloro-2H-chromen-2-one (CAS 2199-91-9) is a synthetic coumarin derivative characterized by electron-withdrawing chlorine substituents at positions 6 and 8 of its bicyclic framework. Its molecular formula is C₉H₄Cl₂O₂, with a molecular weight of 215.04 g/mol. The compound has garnered attention in medicinal chemistry due to its versatile pharmacological profile, including anti-tuberculosis (TB), antioxidant, anti-mosquito, and anticancer activities . Its structural modifications, such as Schiff base formation with thiazole moieties, enhance bioactivity by improving target binding and metabolic stability .

Properties

IUPAC Name

6,8-dichlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXVBSMMLEIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-dichloro-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with substituted 2-hydroxybenzaldehydes in the presence of a catalyst such as L-proline . This method offers the advantages of mild reaction conditions, high yields, and easy work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6,8-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Dichloro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

  • Structure : Adds a 4-chlorophenyl group at position 2.
  • Activity: Not directly tested for biological activity, but structural insights suggest enhanced reactivity compared to the parent 6,8-dichloro coumarin .

3-Acetyl-6,8-dichloro-2H-chromen-2-one

  • Structure : Features an acetyl group at position 3.
  • Activity: While specific biological data are unavailable, similar acetylated coumarins are known for enhanced antimicrobial and antitumor activities .

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

  • Structure : Hydroxyl (6,7) and methoxy (5,8) substituents.
  • Key Findings :
    • Polar substituents improve solubility but reduce lipophilicity compared to chlorinated analogs.
    • Activity : Natural coumarins with hydroxy/methoxy groups often exhibit antioxidant and anti-inflammatory properties, but direct comparisons with 6,8-dichloro derivatives are lacking .

4,6-Dichloro-3-formylcoumarin

  • Structure : Chlorine at positions 4 and 6, with a formyl group at position 3.
  • Key Findings :
    • The formyl group facilitates Schiff base formation, similar to 6,8-dichloro derivatives. However, positional differences in chlorine substituents may alter target selectivity .

Anti-Tuberculosis Activity

Compound MIC (H37Rv MTB) MIC (MDR-TB) Key Features
6,8-Dichloro-2H-chromen-2-one (SVM series) 0.5–4 µg/mL 8–64 µg/mL Chlorine atoms enhance binding to M. tuberculosis enzymes (DprE1, Pks13) .
Rifampicin (Standard) 0.12 µg/mL 64 µg/mL -
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Not tested Not tested Fluorescent derivatives show moderate antimicrobial activity .

Insight : The 6,8-dichloro substitution confers superior anti-TB activity compared to hydroxy/propyl derivatives, likely due to stronger enzyme interactions .

Antioxidant Activity

Compound DPPH Radical Scavenging (%) Key Features
This compound (SVM 3,8) ~70–80% Comparable to Rutin (standard). Chlorine substituents may stabilize radical intermediates.
Rutin (Standard) 85% -
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one Not tested Hydroxy/methoxy groups typically enhance antioxidant capacity .

Insight: Despite being chlorinated, SVM derivatives retain potent antioxidant activity, challenging the notion that hydroxy groups are essential for this function .

Adulticidal Activity (Against A. arabiensis)

Compound Mortality (%) Key Features
This compound (SVM 6,8,9,10) 70–77% Delayed action (24-hour exposure) but significant lethality.
K-Othrine (Standard) 100% Immediate knockdown.
Chalcone–coumarin hybrids ~100% (larvae) Rapid larval mortality but untested for adulticidal effects .

Insight : The dichloro-thiazole hybrids offer a balance between efficacy and delayed resistance development compared to fast-acting pyrethroids .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substituents : The 6,8-dichloro configuration increases lipophilicity and electron-withdrawing effects, enhancing membrane penetration and enzyme inhibition .
  • Thiazole Hybridization : Schiff base formation with thiazole rings (e.g., SVM series) introduces hydrogen-bonding sites, improving target affinity .
  • Substituent Position : Meta/para chloro groups on phenyl rings (e.g., SVM 11) boost lipoxygenase inhibition, while ortho substituents reduce activity .

Biological Activity

6,8-Dichloro-2H-chromen-2-one, also known as 3-acetyl-6,8-dichloro-2H-chromen-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest it can inhibit cancer cell proliferation.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes and receptors associated with inflammation and cancer progression. For instance, it may target cyclooxygenase (COX) enzymes involved in the inflammatory response and various kinases that regulate cell proliferation.

Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several pathogens. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria. Table 1 summarizes the antimicrobial activity observed in various studies:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine levels. A case study involving human cell lines showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results. In a series of experiments using cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. Table 2 outlines the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A549 (Lung cancer)25

Case Studies

Several case studies have been conducted to explore the therapeutic potential of derivatives of this compound. For example, a study focused on its derivative compounds revealed enhanced biological activities compared to the parent compound, suggesting that modifications can improve efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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